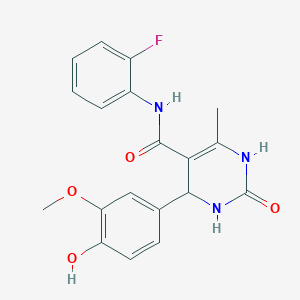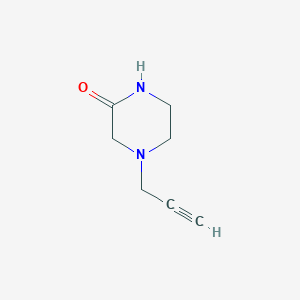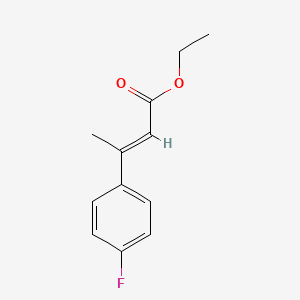![molecular formula C21H23N5O4 B2510676 ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887468-20-4](/img/structure/B2510676.png)
ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic compound that merges elements of both organic and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with key starting materials, including 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine and ethyl propanoate.
Reaction Conditions: : Typically, the reaction conditions involve:
Solvents: : Dichloromethane or methanol.
Catalysts: : Basic or acidic catalysts, such as sodium hydroxide or hydrochloric acid.
Temperature: : Reaction temperatures can range from 0°C to 100°C depending on the desired yield and purity.
Industrial Production Methods
Scale-Up Considerations: : When scaling up for industrial production, adjustments in solvent quantities, catalyst concentrations, and reaction times are necessary to optimize yield.
Purification: : Post-reaction purification processes may include recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction can produce different reduced forms of the compound.
Substitution: : The compound is amenable to nucleophilic substitution reactions, particularly on the benzyl and ethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substituents: : Alkyl halides, amines, and alcohols in the presence of base or acid catalysts.
Major Products
Oxidized Products: : Carboxylic acids, aldehydes.
Reduced Products: : Alcohols, hydrocarbons.
Substitution Products: : New benzyl or ethyl derivatives with varying functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Investigated for its potential as a catalyst in organic reactions due to its stable structure.
Biology
Enzyme Inhibition: : Studied for its inhibitory effects on certain enzymes, potentially making it useful in drug design.
Medicine
Drug Development: : Explored for its potential as a lead compound in the development of new therapeutics.
Industry
Material Science: : Examined for its use in creating new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exhibits its effects through binding to specific molecular targets, disrupting normal biological pathways. This can involve:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways: : Signal transduction pathways, metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(8-benzyl-1-methyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
Ethyl 3-(8-benzyl-1,7-dimethyl-2-oxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
Ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]pyrazine-3(2H,4H,8H)-yl)propanoate
Uniqueness
Structural Variations: : The presence of different substituents and modifications can alter the chemical and biological properties.
Functional Impacts: : Each similar compound may exhibit unique reactivity and bioactivity due to slight structural differences.
Properties
IUPAC Name |
ethyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)10-11-24-19(28)17-18(23(3)21(24)29)22-20-25(14(2)12-26(17)20)13-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSBAUXHSYNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
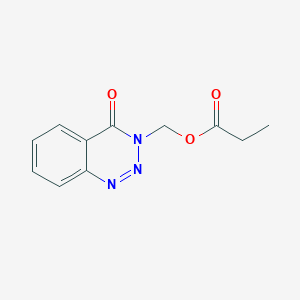
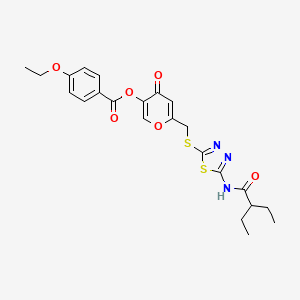

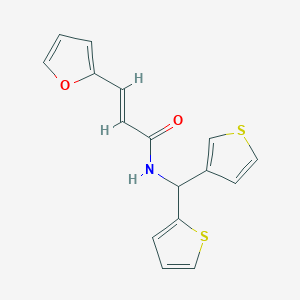
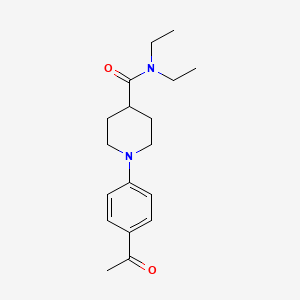
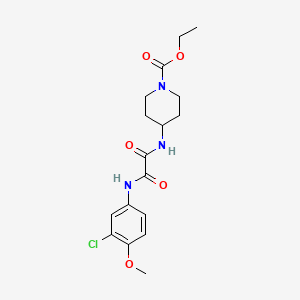
![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
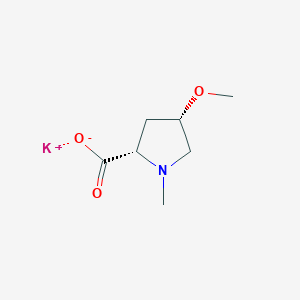
![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)
